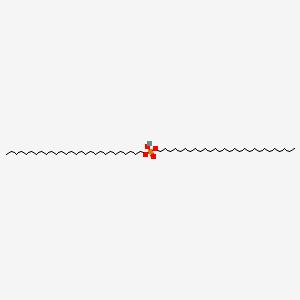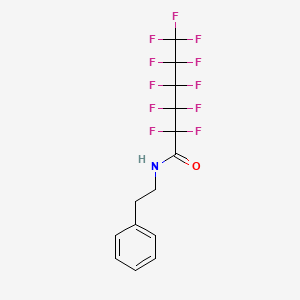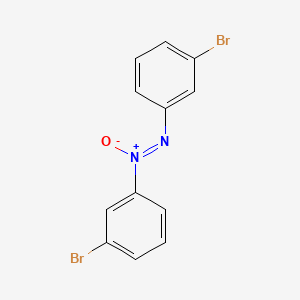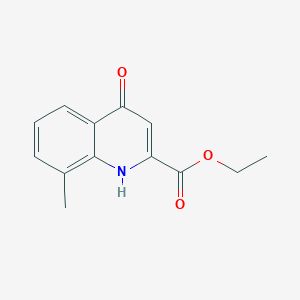
Tetra-O-benzoyl-D-xylononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-O-benzoyl-D-xylononitrile is a complex organic compound with the molecular formula C33H25NO8. It consists of 33 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-benzoyl-D-xylononitrile involves multiple steps, starting from D-xylononitrile. The process typically includes the benzoylation of D-xylononitrile using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the tetra-O-benzoyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-O-benzoyl-D-xylononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetra-O-benzoyl-D-xylononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Tetra-O-benzoyl-D-xylononitrile involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release benzoyl groups, which can then interact with various enzymes and proteins. These interactions can modulate biological pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-xylononitrile, 2,3,4,5-tetraacetate: Similar in structure but with acetyl groups instead of benzoyl groups.
Tetra-O-benzyl-α-D-glucopyranosyl bromide: Another benzoylated compound with different sugar moiety.
Uniqueness
Tetra-O-benzoyl-D-xylononitrile is unique due to its specific benzoyl groups and nitrile functionality, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
20744-60-9 |
|---|---|
Molekularformel |
C33H25NO8 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
(2,3,4-tribenzoyloxy-4-cyanobutyl) benzoate |
InChI |
InChI=1S/C33H25NO8/c34-21-27(40-31(36)24-15-7-2-8-16-24)29(42-33(38)26-19-11-4-12-20-26)28(41-32(37)25-17-9-3-10-18-25)22-39-30(35)23-13-5-1-6-14-23/h1-20,27-29H,22H2 |
InChI-Schlüssel |
QCXXHDVDQZZPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C#N)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)

![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
